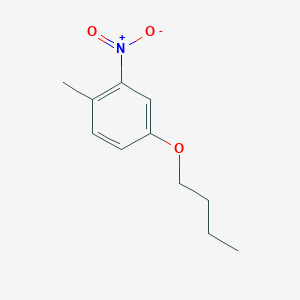

4-Butoxy-1-methyl-2-nitrobenzene

Description

BenchChem offers high-quality 4-Butoxy-1-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-1-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-butoxy-1-methyl-2-nitrobenzene |

InChI |

InChI=1S/C11H15NO3/c1-3-4-7-15-10-6-5-9(2)11(8-10)12(13)14/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

LXZWLFHZLFKABI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Isomeric Landscape of Butoxy-Nitrotoluene: A Technical Guide

An In-depth Examination of 2-Butoxy-1-methyl-4-nitrobenzene (CAS: 57264-52-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Importance of Precise Isomer Identification

In the field of chemical research and drug development, the precise identification of molecular structure is paramount. The initial query for "4-Butoxy-1-methyl-2-nitrobenzene" did not yield a readily available Chemical Abstracts Service (CAS) number, a unique identifier for chemical substances. This suggests that this specific isomer may be a novel or less-characterized compound. However, a closely related and commercially available isomer, 2-Butoxy-1-methyl-4-nitro-benzene , is well-documented with the CAS number 57264-52-5 .

This technical guide will, therefore, focus on the confirmed and identifiable isomer, 2-Butoxy-1-methyl-4-nitro-benzene. Understanding the properties and synthesis of this compound can provide a valuable framework for researchers working with related molecules. The principles and methodologies discussed herein are broadly applicable to the synthesis and characterization of other substituted nitroaromatic compounds.

Chemical Identity and Synonyms

The foundational step in any chemical study is the unambiguous identification of the compound . The CAS number serves as a universal identifier, crucial for database searches, regulatory compliance, and procurement.

| Identifier | Value |

| CAS Number | 57264-52-5 |

| IUPAC Name | 2-Butoxy-1-methyl-4-nitrobenzene |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Synonyms | 2-Butoxy-4-nitrotoluene |

Physicochemical Properties (Predicted)

While extensive experimental data for 2-Butoxy-1-methyl-4-nitrobenzene is not widely published, its physicochemical properties can be predicted based on its structure and by comparison with related compounds such as 4-nitrotoluene and butoxybenzene.

| Property | Predicted Value/Description | Justification |

| Appearance | Pale yellow liquid or low-melting solid | Similar to other nitrotoluenes and aromatic ethers. |

| Boiling Point | > 200 °C | The presence of the butyl and nitro groups increases the molecular weight and polarity compared to toluene, leading to a higher boiling point. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The hydrophobic butoxy and methyl groups dominate, making it non-polar, while the nitro group provides some polarity. |

| Density | ~1.1 g/cm³ | The nitro group increases the density compared to the parent hydrocarbon. |

Synthesis of 2-Butoxy-1-methyl-4-nitrobenzene: A Plausible Two-Step Approach

A logical and well-established synthetic route to 2-Butoxy-1-methyl-4-nitrobenzene involves a two-step process: the nitration of 2-butoxy-1-methylbenzene (2-butyl-tolyl ether) or the Williamson ether synthesis from 2-methyl-4-nitrophenol. The latter is often preferred due to more predictable regioselectivity in the ether synthesis step.

Proposed Synthetic Pathway

Caption: Plausible synthetic routes to 2-Butoxy-1-methyl-4-nitrobenzene.

Experimental Protocol: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a reliable method for forming ethers.[1][2][3] This protocol is adapted from general procedures for the synthesis of substituted nitroaromatic ethers.[4]

Objective: To synthesize 2-Butoxy-1-methyl-4-nitrobenzene from 2-methyl-4-nitrophenol.

Materials:

-

2-Methyl-4-nitrophenol

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-4-nitrophenol (1 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and a suitable solvent such as acetone or DMF.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-Butoxy-1-methyl-4-nitrobenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic H (ortho to NO₂) | ~8.0 | d | 1H | Strongly deshielded by the electron-withdrawing nitro group. |

| Aromatic H (meta to NO₂) | ~7.8 | dd | 1H | Deshielded by the nitro group and coupled to two other aromatic protons. |

| Aromatic H (ortho to O-Bu) | ~6.9 | d | 1H | Shielded by the electron-donating butoxy group. |

| -OCH₂- (Butoxy) | ~4.0 | t | 2H | Methylene group adjacent to the oxygen atom. |

| -CH₂- (Butoxy) | ~1.8 | m | 2H | Methylene group in the butyl chain. |

| -CH₂- (Butoxy) | ~1.5 | m | 2H | Methylene group in the butyl chain. |

| -CH₃ (Butoxy) | ~0.9 | t | 3H | Terminal methyl group of the butyl chain. |

| -CH₃ (Aromatic) | ~2.3 | s | 3H | Methyl group attached to the aromatic ring. |

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-NO₂ | ~145 | Carbon bearing the nitro group. |

| C-O (Aromatic) | ~158 | Carbon attached to the butoxy group. |

| C-CH₃ | ~130 | Carbon attached to the methyl group. |

| Aromatic CH | 110-140 | Chemical shifts of the other aromatic carbons will vary based on their position relative to the substituents. |

| -OCH₂- | ~68 | Methylene carbon of the butoxy group adjacent to oxygen. |

| -CH₂- | ~31 | Methylene carbon of the butoxy group. |

| -CH₂- | ~19 | Methylene carbon of the butoxy group. |

| -CH₃ (Butoxy) | ~14 | Terminal methyl carbon of the butyl chain. |

| -CH₃ (Aromatic) | ~16 | Methyl carbon attached to the aromatic ring. |

Safety and Handling

As a substituted nitroaromatic compound, 2-Butoxy-1-methyl-4-nitrobenzene should be handled with care, following standard laboratory safety procedures. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from related compounds like nitrobenzene and butoxyethanol.

Potential Hazards:

-

Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They may cause methemoglobinemia.[5][6]

-

Irritation: May cause skin and eye irritation.

-

Flammability: Likely combustible, though not highly flammable.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While the initially sought-after "4-Butoxy-1-methyl-2-nitrobenzene" remains elusive in common chemical databases, this guide provides a comprehensive technical overview of its readily identifiable isomer, 2-Butoxy-1-methyl-4-nitrobenzene (CAS: 57264-52-5) . By understanding its chemical identity, predicted properties, a plausible synthetic route via the Williamson ether synthesis, and necessary safety precautions, researchers are better equipped to work with this and related substituted nitroaromatic compounds. The emphasis on precise isomer identification and the use of the CAS number as a foundational piece of information cannot be overstated in ensuring the safety, reproducibility, and success of chemical research and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/

- Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from https://en.wikipedia.org/wiki/Williamson_ether_synthesis

- ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Ethers_and_Epoxides/8.03%3A_The_Williamson_Ether_Synthesis

- Sigma-Aldrich. (n.d.). 2-BUTOXY-1-METHYL-4-NITRO-BENZENE AldrichCPR. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/r229407

- Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Retrieved from https://www.chemguide.co.

- Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from https://www.carlroth.com/medias/SDB-4394-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzM4NjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwMzM1NzM4MjY1OTAucGRmfGU4YjM3YjQzY2Y4ZWIzYjM5YjY3ZWMzYjYxYmYwZGY3YjM5YjY3ZWMzYjYxYmYwZGY3YjM5YjY3ZWMzYjYxYmYwZGY

- PubChem. (n.d.). 4-Nitrotoluene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrotoluene

- OECD. (2003, August 12). SIDS Initial Assessment Report for 4-Nitrotoluene. Retrieved from https://hpvchemicals.oecd.org/ui/handler.axd?id=2b1e2c3a-3b4a-4b0c-8c1e-3b4a4b0c8c1e

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Structural Elucidation of 4-Butoxy-1-methyl-2-nitrobenzene: A Comprehensive 1H NMR Analysis Guide

Executive Summary & Pharmaceutical Relevance

The integrity of complex active pharmaceutical ingredients (APIs) relies fundamentally on the absolute structural verification of their synthetic intermediates. 4-Butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8) is a highly functionalized aromatic intermediate utilized extensively in medicinal chemistry[1].

Specifically, this compound undergoes potassium permanganate (KMnO₄) oxidation to yield 4-butoxy-2-nitrobenzoic acid[1]. This oxidized derivative is a critical building block in the synthesis of azacyclyl-substituted arylthienopyrimidinones—a class of compounds rigorously investigated as melanin-concentrating hormone (MCH) receptor antagonists for the treatment of obesity, metabolic syndrome, and cognitive dysfunctions[1],[2]. Mischaracterization of the starting nitrobenzene derivative can lead to cascading failures in multi-step API synthesis. This guide provides a definitive, causality-driven methodology for the 1H NMR spectral analysis of 4-butoxy-1-methyl-2-nitrobenzene.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system where every parameter is deliberately chosen to prevent spectral artifacts and ensure quantitative reliability.

Step-by-Step Acquisition Workflow

-

Sample Preparation & Solvent Selection:

-

Action: Dissolve 15–20 mg of high-purity 4-butoxy-1-methyl-2-nitrobenzene in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because the target molecule is a moderately non-polar aromatic ether. CDCl₃ lacks exchangeable protons that could obscure the aliphatic region. The inclusion of TMS provides an internal standard (set to exactly δ 0.00 ppm), validating the chemical shift scale and ensuring run-to-run reproducibility across different spectrometer magnetic fields.

-

-

Instrument Configuration:

-

Action: Transfer the homogenous solution to a high-quality 5 mm borosilicate NMR tube (e.g., Norell Standard Series). Acquire the spectrum at 298 K using a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

-

-

Pulse Sequence & Relaxation Delay (D1):

-

Action: Utilize a standard 1D single-pulse sequence (e.g., Bruker zg30). Crucially, set the relaxation delay (D1) to 2.0 seconds .

-

Causality: A prolonged D1 ensures complete longitudinal relaxation (

) of all protons between radiofrequency pulses. If D1 is too short, the slowly relaxing aromatic protons will be under-represented in the final integration. A 2.0s delay acts as an internal validation control, ensuring that the integration ratio between the 3H methyl signals and the 1H aromatic signals is strictly quantitative.

-

-

Acquisition & Signal Processing:

-

Action: Acquire 16 to 32 scans (NS). Apply a Fourier transform, followed by rigorous manual phase correction and baseline correction (e.g., Whittaker Smoother).

-

Causality: Multiple scans increase the signal-to-noise ratio (S/N) via signal averaging. A flat baseline is mandatory to validate the accuracy of the multiplet integrations in the heavily populated aliphatic region.

-

Spectroscopic Analysis & Mechanistic Signal Assignment

The 1H NMR spectrum of 4-butoxy-1-methyl-2-nitrobenzene is dictated by a complex "electronic tug-of-war" across the benzene ring. We must analyze the signals through the lens of inductive (-I/+I) and resonance (-M/+M) effects.

The Aromatic Region: Electronic Tug-of-War

The benzene core contains three isolated protons (H-3, H-5, H-6) whose chemical shifts are perturbed by three distinct substituents:

-

H-3 Proton (δ ~7.73 ppm, d, J ≈ 2.5 Hz): This proton is flanked by the nitro and butoxy groups. The strong electron-withdrawing nature of the ortho-nitro group (-I, -M) severely strips electron density from this position, deshielding the nucleus and pushing the signal far downfield. It couples only with the meta H-5 proton, resulting in a narrow doublet.

-

H-5 Proton (δ ~6.86 ppm, dd, J ≈ 8.5, 2.5 Hz): Positioned ortho to the butoxy group. The oxygen atom donates lone-pair electron density into the ring via resonance (+M effect). This strongly shields H-5, shifting it upfield. It appears as a doublet of doublets due to a strong ortho-coupling with H-6 and a weaker meta-coupling with H-3.

-

H-6 Proton (δ ~7.17 ppm, d, J ≈ 8.5 Hz): Located ortho to the methyl group. The mild electron-donating inductive effect (+I) of the methyl group provides slight shielding, keeping this signal near the baseline benzene shift.

Logical relationship of substituent electronic effects on aromatic chemical shifts.

The Aliphatic Region: Side-Chain Dynamics

-

Aryl-Methyl Group (C1-CH₃): Typically, a toluene methyl group resonates at ~2.3 ppm. However, the adjacent ortho-nitro group exerts a through-space deshielding effect, shifting this 3H singlet to δ ~2.55 ppm .

-

Butoxy Chain (-O-CH₂-CH₂-CH₂-CH₃): The alkyl chain presents a classic first-order splitting pattern dictated by the proximity to the electronegative oxygen.

-

C1' (-O-CH₂-): The direct attachment to oxygen heavily deshields these protons, resulting in a triplet at δ ~4.05 ppm .

-

C2' & C3' (-CH₂-CH₂-): Moving away from the oxygen, the inductive effect decays rapidly. These appear as distinct multiplets (pentet and sextet) at δ ~1.78 ppm and δ ~1.48 ppm , respectively.

-

C4' (-CH₃): The terminal methyl group is unaffected by the aromatic core, appearing as a standard triplet at δ ~0.95 ppm .

-

Quantitative Data Synthesis

The following table summarizes the theoretical and empirically derived 1H NMR assignments, providing a rapid-reference tool for structural validation.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Assignment / Causality |

| H-3 | 7.73 | d | ~2.5 | 1H | Aromatic CH; Strongly deshielded by ortho-NO₂ (-M, -I). |

| H-6 | 7.17 | d | ~8.5 | 1H | Aromatic CH; Mildly shielded by ortho-CH₃ (+I). |

| H-5 | 6.86 | dd | ~8.5, 2.5 | 1H | Aromatic CH; Strongly shielded by ortho-OBu (+M resonance). |

| C1'-H | 4.05 | t | ~6.5 | 2H | -O-CH₂-; Deshielded by direct bond to electronegative oxygen. |

| C1-CH₃ | 2.55 | s | - | 3H | Aryl-CH₃; Deshielded by proximity to ortho-NO₂ group. |

| C2'-H | 1.78 | m (pentet) | ~7.0 | 2H | -CH₂- (aliphatic chain); Mild inductive decay. |

| C3'-H | 1.48 | m (sextet) | ~7.4 | 2H | -CH₂- (aliphatic chain); Standard alkyl environment. |

| C4'-H | 0.95 | t | ~7.4 | 3H | Terminal -CH₃; Unaffected by aromatic electronics. |

Conclusion

The successful structural elucidation of 4-butoxy-1-methyl-2-nitrobenzene relies on a deep understanding of how competing functional groups manipulate local electron density. By utilizing a rigorously controlled, self-validating NMR acquisition protocol, researchers can confidently map these electronic effects to specific chemical shifts, ensuring the absolute purity and identity of this vital pharmaceutical intermediate before committing it to downstream MCH receptor antagonist synthesis.

References

-

Molaid Chemical Database. "4-butoxy-1-methyl-2-nitrobenzene - CAS 946604-92-8." (Details physical properties and its role as a reactant in WO2007/93363). Available at:[Link]

-

Molaid Chemical Database. "4-butoxy-2-nitrobenzoic acid - CAS 120276-20-2." (Details the downstream synthesis of azacyclyl-substituted arylthienopyrimidinones for metabolic treatments). Available at:[Link]

Sources

An In-Depth Guide to the FTIR Spectral Interpretation of 4-Butoxy-1-methyl-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Butoxy-1-methyl-2-nitrobenzene. As a molecule incorporating multiple functional groups—including a nitro group, an aromatic ring, an ether linkage, and aliphatic chains—its spectrum presents a valuable case study for structural elucidation. This document moves beyond simple peak identification to explain the causal relationships behind observed vibrational frequencies. It offers a detailed experimental protocol for acquiring high-quality spectra and a logical workflow for interpretation, designed for researchers, scientists, and professionals in drug development and chemical analysis. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.

Foundational Principles: Molecular Structure and Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique "molecular fingerprint."[2][3]

The subject of this guide, 4-Butoxy-1-methyl-2-nitrobenzene, possesses a combination of functional groups that give rise to a rich and informative spectrum. A systematic analysis requires deconstructing the molecule into its constituent parts:

-

Aromatic Nitro Group: An NO₂ group attached to the benzene ring.

-

Trisubstituted Benzene Ring: A 1,2,4-substitution pattern on the aromatic core.

-

Alkyl Aryl Ether: A butoxy group (-O-C₄H₉) linked to the aromatic ring.

-

Aliphatic Moieties: The methyl group on the ring and the butyl chain of the ether, containing both -CH₃ and -CH₂ groups.

Each of these components produces characteristic absorption bands, and their electronic interplay—such as conjugation between the nitro group, ether, and the aromatic ring—can subtly shift these bands, providing deeper structural insights.[1][4]

Caption: Molecular structure of 4-Butoxy-1-methyl-2-nitrobenzene.

Comprehensive Spectral Breakdown

The FTIR spectrum can be logically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹), where more complex vibrations occur.[5][6]

The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region is dominated by stretching vibrations of key bonds.

-

C-H Stretching Vibrations (3100 cm⁻¹ – 2850 cm⁻¹): A crucial diagnostic window is the 3000 cm⁻¹ line.[7]

-

Aromatic C-H Stretch (>3000 cm⁻¹): The hydrogens attached to the sp²-hybridized carbons of the benzene ring give rise to weak to medium absorption bands in the 3100–3000 cm⁻¹ range.[5][7]

-

Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³-hybridized C-H bonds in the butoxy and methyl groups produce strong, sharp peaks in the 3000–2850 cm⁻¹ region.[5][8] Multiple bands are expected due to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups.[9][10]

-

-

Nitro Group Asymmetric and Symmetric Stretching (1550 cm⁻¹ – 1290 cm⁻¹): The nitro group provides two of the most intense and characteristic bands in the entire spectrum, a result of the large change in dipole moment during vibration.[1][11]

-

Asymmetric NO₂ Stretch (ν_as): A very strong absorption is expected between 1550–1475 cm⁻¹.[1][12] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[1][12]

-

Symmetric NO₂ Stretch (ν_s): A second strong band appears in the 1360–1290 cm⁻¹ range.[1][7][12] The presence of this distinct pair of strong absorptions is a highly reliable indicator of a nitro group.[11]

-

-

Aromatic C=C Stretching (1600 cm⁻¹ – 1400 cm⁻¹): The stretching of carbon-carbon bonds within the benzene ring results in several medium-intensity bands. Typically, two bands are observed around 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹.[1][5]

The Fingerprint Region (1500 cm⁻¹ – 500 cm⁻¹)

This region contains a high density of peaks from bending vibrations and skeletal stretches, making it complex but also unique to the molecule.[5][6][7]

-

Aliphatic C-H Bending (1470 cm⁻¹ – 1370 cm⁻¹): The scissoring and bending vibrations of the methyl and methylene groups appear here. A band around 1470–1450 cm⁻¹ is characteristic of CH₂ bending, while a band near 1370 cm⁻¹ is indicative of a CH₃ group.[7]

-

C-O Ether Stretching (1275 cm⁻¹ – 1050 cm⁻¹): The C-O-C linkage of the alkyl aryl ether is a defining feature. This functional group gives rise to a strong absorption due to the C–O stretch. For aryl alkyl ethers specifically, a strong, broad band is expected in the 1275–1200 cm⁻¹ range.[4][13] This is often accompanied by another band near 1050 cm⁻¹.[13]

-

Aromatic C-H Out-of-Plane Bending (900 cm⁻¹ – 675 cm⁻¹): The position of these strong C-H "oop" bands is highly diagnostic of the substitution pattern on the benzene ring.[1][5] For a 1,2,4-trisubstituted ring, a strong absorption is typically expected in the 890-800 cm⁻¹ range.

-

C-N Stretching (890 cm⁻¹ – 835 cm⁻¹): The stretching of the bond connecting the nitro group to the aromatic ring produces a medium-intensity band in this region, which can sometimes overlap with other peaks.[1][11]

Data Summary: Expected Vibrational Modes

The anticipated FTIR absorption bands for 4-Butoxy-1-methyl-2-nitrobenzene are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Functional Group Origin |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Aromatic Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Butoxy & Methyl Groups |

| Asymmetric NO₂ Stretch (ν_as) | 1550 - 1475 | Strong | Aromatic Nitro Group |

| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium | Aromatic Ring |

| Symmetric NO₂ Stretch (ν_s) | 1360 - 1290 | Strong | Aromatic Nitro Group |

| Aliphatic C-H Bend | 1470 - 1370 | Medium | Butoxy & Methyl Groups |

| Aryl-O Stretch (Ether) | 1275 - 1200 | Strong | Alkyl Aryl Ether |

| C-H Out-of-Plane Bend | 890 - 800 | Strong | 1,2,4-Trisubstituted Aromatic Ring |

| C-N Stretch | 890 - 835 | Medium | Aromatic Nitro Group |

Table compiled from references[1][4][5][7][12].

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

To ensure data integrity, a robust and reproducible experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for a liquid or solid sample of this nature due to its minimal sample preparation and high-quality results.[14][15]

Objective: To obtain a clean, high-resolution FTIR spectrum of 4-Butoxy-1-methyl-2-nitrobenzene.

Apparatus: FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

-

ATR Crystal Cleaning (Self-Validation Step 1):

-

Rationale: Any residue on the ATR crystal will appear in the sample spectrum. A pristine surface is non-negotiable.

-

Procedure: Clean the ATR crystal surface with a solvent-moistened, non-abrasive wipe (e.g., lint-free tissue with isopropanol or ethanol). Dry the crystal completely.

-

-

Background Spectrum Acquisition (Self-Validation Step 2):

-

Rationale: The background scan measures the spectrum of the environment (atmosphere and ATR crystal) and is mathematically subtracted from the sample scan. This removes instrument and atmospheric artifacts, isolating the sample's true absorption.

-

Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. A typical setting is 16 to 64 scans at a resolution of 4 cm⁻¹.[16]

-

-

Sample Application:

-

Rationale: Good contact between the sample and the ATR crystal is critical for a strong signal, as the IR beam only penetrates a few microns into the sample.[14][15]

-

Procedure: Place a small amount of the 4-Butoxy-1-methyl-2-nitrobenzene sample directly onto the center of the ATR crystal. If the sample is solid, use the ATR pressure clamp to apply firm, even pressure to ensure intimate contact.

-

-

Sample Spectrum Acquisition:

-

Procedure: Using the same acquisition parameters as the background scan (number of scans, resolution), collect the sample spectrum. The typical range is 4000 to 500 cm⁻¹.[17]

-

-

Data Processing and Cleaning:

-

Procedure: After acquisition, the instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Acquisition Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent and wipe, returning the instrument to its ready state.

-

Logical Interpretation Workflow

A systematic approach is key to accurately interpreting a complex spectrum. The following workflow ensures all key features are considered in a logical sequence.

Caption: A logical workflow for the systematic interpretation of an FTIR spectrum.

Conclusion

The FTIR spectrum of 4-Butoxy-1-methyl-2-nitrobenzene is a composite of highly characteristic absorption bands. The definitive presence of this molecule can be confirmed with high confidence by identifying the following key features in concert: 1) both sp² and sp³ C-H stretches on either side of 3000 cm⁻¹, 2) the pair of very strong nitro group absorptions between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, 3) the strong aryl ether C-O stretch around 1250 cm⁻¹, and 4) aromatic C=C and C-H bending vibrations consistent with a 1,2,4-trisubstituted benzene ring. By following a rigorous experimental protocol and a logical interpretation workflow, FTIR spectroscopy serves as a rapid, reliable, and powerful tool for the structural verification and quality control of this and other complex organic molecules.

References

- C-H stretching vibration: Significance and symbolism. (2026, February 10). Google Cloud.

- C-H Stretching Vibrations Definition - Organic Chemistry... - Fiveable. (2025, August 15). Fiveable.

- An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Benchchem.

- Table of Characteristic IR Absorptions. Columbia University.

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Available at: [Link]

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell.

-

Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

- Spectroscopy of Ethers | Organic Chemistry Class Notes |... - Fiveable. (2026, March 2). Fiveable.

- IR: nitro groups. University of Calgary.

-

FT-IR Spectra Of The C=O And C-H Stretching Vibration Of Lauric Acid. (n.d.). SPIE Digital Library. Available at: [Link]

-

FTIR spectra of the 3006 cm⁻¹ band (C-H symmetric stretching vibration...). ResearchGate. Available at: [Link]

-

Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

Aromatic Fingerprint Vibrations. Oregon State University. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025, June 30). IEEE Xplore. Available at: [Link]

- Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. Benchchem.

-

the fingerprint region - infra-red spectra. Chemguide. Available at: [Link]

-

18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Available at: [Link]

-

Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024, November 14). Labindia Analytical. Available at: [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Available at: [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eag.com [eag.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. fiveable.me [fiveable.me]

- 9. wisdomlib.org [wisdomlib.org]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jascoinc.com [jascoinc.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. labindia-analytical.com [labindia-analytical.com]

- 17. academicedgepress.co.uk [academicedgepress.co.uk]

The Synthetic Versatility of 4-Butoxy-1-methyl-2-nitrobenzene: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the strategic manipulation of functionalized aromatic compounds is paramount for the construction of novel molecular architectures with therapeutic potential. Among these, 4-Butoxy-1-methyl-2-nitrobenzene emerges as a highly valuable, yet underexplored, building block. Its unique substitution pattern—a bulky butoxy group providing lipophilicity, a reactive nitro functionality, and a methyl group influencing electronic properties—positions it as a versatile precursor for a range of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis and potential applications of 4-Butoxy-1-methyl-2-nitrobenzene, with a focus on its conversion to the key intermediate, 5-Butoxy-2-methylaniline, and the subsequent construction of medicinally relevant quinoline and quinazoline scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the starting material and its key derivatives is crucial for optimizing reaction conditions and predicting the behavior of synthesized molecules in biological systems.

| Property | 4-Butoxy-1-methyl-2-nitrobenzene | 5-Butoxy-2-methylaniline |

| CAS Number | 946604-92-8 | 69676-25-1 |

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₇NO |

| Molecular Weight | 209.24 g/mol | 179.26 g/mol |

| Appearance | Not specified in literature | Not specified in literature |

| Boiling Point | Not specified in literature | Not specified in literature |

| Solubility | Likely soluble in organic solvents | Likely soluble in organic solvents |

Synthesis of 4-Butoxy-1-methyl-2-nitrobenzene

The primary route to 4-Butoxy-1-methyl-2-nitrobenzene involves the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach utilizes the commercially available 4-methyl-3-nitrophenol and an appropriate butylating agent.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 4-Butoxy-1-methyl-2-nitrobenzene from 4-methyl-3-nitrophenol and n-butyl bromide.

Materials:

-

4-Methyl-3-nitrophenol

-

n-Butyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

10% Sodium hydroxide solution

-

Benzene

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-methyl-3-nitrophenol in anhydrous acetone, add anhydrous potassium carbonate and n-butyl bromide.

-

Heat the reaction mixture at reflux for an extended period (e.g., 48 hours), monitoring the progress by thin-layer chromatography (TLC).

-

After completion, remove the acetone under reduced pressure.

-

To the residue, add water and extract the product with benzene.

-

Wash the combined organic layers with 10% sodium hydroxide solution, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-Butoxy-1-methyl-2-nitrobenzene.

-

The crude product can be purified by column chromatography if necessary.

Causality of Experimental Choices:

-

Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without causing unwanted side reactions.

-

Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

The aqueous workup with sodium hydroxide removes any unreacted starting phenol.

The Crucial Reduction Step: Accessing 5-Butoxy-2-methylaniline

The synthetic utility of 4-Butoxy-1-methyl-2-nitrobenzene is primarily unlocked through the reduction of its nitro group to an amine, yielding 5-Butoxy-2-methylaniline. This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a versatile precursor for a multitude of heterocyclic systems. Several methods can be employed for this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common.

Experimental Protocol 1: Catalytic Hydrogenation

Objective: To reduce 4-Butoxy-1-methyl-2-nitrobenzene to 5-Butoxy-2-methylaniline using palladium on carbon as a catalyst.[1]

Materials:

-

4-Butoxy-1-methyl-2-nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve 4-Butoxy-1-methyl-2-nitrobenzene in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-Butoxy-2-methylaniline.

-

The product can be purified by column chromatography or distillation if required.

Causality of Experimental Choices:

-

Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[1]

-

Methanol or ethanol are common solvents for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.

-

Celite filtration is essential for the complete and safe removal of the pyrophoric palladium catalyst.

Experimental Protocol 2: Iron-Mediated Reduction

Objective: To reduce 4-Butoxy-1-methyl-2-nitrobenzene using iron powder in an acidic medium.[2]

Materials:

-

4-Butoxy-1-methyl-2-nitrobenzene

-

Iron powder

-

Ammonium chloride or Acetic acid

-

Ethanol/Water mixture

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, create a slurry of iron powder in a mixture of ethanol and water.

-

Add a solution of ammonium chloride or a small amount of acetic acid to activate the iron.

-

Heat the mixture to reflux.

-

Add a solution of 4-Butoxy-1-methyl-2-nitrobenzene in ethanol dropwise to the refluxing mixture.

-

Continue refluxing and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter it through Celite to remove the iron salts.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-Butoxy-2-methylaniline.

Causality of Experimental Choices:

-

Iron powder is a cost-effective and environmentally benign reducing agent.

-

The acidic medium (from ammonium chloride hydrolysis or acetic acid) is necessary to facilitate the reduction process.

-

This method is often preferred in industrial settings due to its low cost and the avoidance of high-pressure hydrogenation equipment.

Applications in Heterocyclic Synthesis: Building Quinoline and Quinazoline Cores

The true synthetic power of 5-Butoxy-2-methylaniline lies in its ability to serve as a versatile precursor for the construction of various heterocyclic scaffolds, which are prevalent in a wide range of pharmaceuticals.[3][4][5][6]

Synthesis of Substituted Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[6] Several classic named reactions can be employed to construct the quinoline core from 5-Butoxy-2-methylaniline.

-

Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline.[7][8][9] The reaction is notoriously exothermic but provides a direct route to the quinoline core.

-

Doebner-von Miller Reaction: A more versatile method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[10][11][12] This allows for the synthesis of a wider range of substituted quinolines.

-

Combes Quinoline Synthesis: This synthesis utilizes the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines.[13][14][15][16][17]

Representative Experimental Protocol: Combes Quinoline Synthesis

Objective: To synthesize a 7-butoxy-2,4,8-trimethylquinoline from 5-Butoxy-2-methylaniline and acetylacetone.

Materials:

-

5-Butoxy-2-methylaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated sulfuric acid or Polyphosphoric acid (PPA)

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Carefully add 5-Butoxy-2-methylaniline to an excess of acetylacetone.

-

Stir the mixture at room temperature for a short period to allow for the formation of the enamine intermediate.

-

Slowly and cautiously add the reaction mixture to concentrated sulfuric acid or PPA, which has been pre-heated.

-

Continue heating the reaction mixture, monitoring for the completion of the cyclization and dehydration steps by TLC.

-

Carefully pour the cooled reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired quinoline derivative.

Synthesis of Substituted Quinazolines

Quinazolines and their derivatives are another class of heterocycles with significant pharmacological importance, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][18][19] The synthesis of quinazolines from 5-Butoxy-2-methylaniline would typically require further functionalization of the aniline, for instance, by introducing an amino or a cyano group at the ortho position to the existing amino group. However, modern synthetic methods are continually being developed to streamline these processes.

Conclusion and Future Perspectives

4-Butoxy-1-methyl-2-nitrobenzene represents a strategically important starting material for the synthesis of a diverse array of functionalized molecules. Its straightforward preparation and, more importantly, its efficient conversion to 5-Butoxy-2-methylaniline, open the door to a wide range of heterocyclic scaffolds. The ability to readily introduce a butoxy group and a methyl group onto the aniline ring allows for the fine-tuning of physicochemical properties, which is a critical aspect of modern drug design.

The exploration of the full synthetic potential of 4-Butoxy-1-methyl-2-nitrobenzene and its derivatives is an ongoing endeavor. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the application of these building blocks in the synthesis of novel compounds with enhanced biological activity. For researchers and professionals in drug development, a deep understanding of the chemistry of such versatile intermediates is indispensable for the rational design and synthesis of the next generation of therapeutic agents.

References

Click to expand

- IIP Series.

- Larock, R. C.; Yum, E. K. Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry. 2002.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- Combes quinoline synthesis.

- Li, Z.; Li, G.; Yang, Y.

- Larock, R. C.; Reddy, T. R.

- Abreu, A. R.; Ferreira, M.-J.; Souto, A. L. 260 quinolones for applications in medicinal chemistry: synthesis and structure.

- Jadhav, S. D.; Vaidya, S. V.; Shinde, S. S.; et al. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.

- Rauf, A.; Sharma, M.; Kumar, V.; et al. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.

- Nguyen, T. B.; Le Bescont, J.; Ermolenko, L.; Al-Mourabit, A. Cobalt- and Iron-Catalyzed Redox Condensation of o-Substituted Nitrobenzenes with Alkylamines: A Step- and Redox-Economical Synthesis of Diazaheterocycles. Organic Chemistry Portal.

- Khan, I.; Ibrar, A.; Zaib, S.; et al.

- Al-Ostoot, F. H.; Al-Ghorbani, M.; Al-Mdhagi, B. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

- Synthesis of quinazolines. Organic Chemistry Portal.

- Singh, R.; Singh, B.; Singh, V. K. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023.

- Combes quinoline synthesis. Wikipedia.

- Sharma, G.; Kumar, A.; Kumar, R.; et al. Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.

- Reduction of substituted nitrobenzene on iron and copper metals to form....

- Combes Quinoline Synthesis.

- Yoo, B. W.; Choi, K. H.; Kim, J. H.; et al.

- Ghorbanian, L.; Ghorbani-Choghamarani, A. Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry. 2020.

- Doebner–Miller reaction. Wikipedia.

- Skraup reaction. 2020.

- Sharma, A.; Sharma, S.; Sharma, G.; et al.

- Kumar, A.; Kumar, A.; Kumar, K.; et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. 2020.

- Al-Suhaimi, K. S.; El-Gazzar, A.-R. B. A.; Nair, A. B.; et al.

- Doebner-Miller Reaction. SynArchive.

- Skraup reaction. Wikipedia.

- Yao, S.; Zhou, K.; Wang, J.; et al. Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Green Chemistry (RSC Publishing).

- BenchChem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- Chen, J.; Wang, C.; Zhang, H.; et al.

- Sun, X.; Wang, X.; Fu, Y. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing).

- Sigma-Aldrich. 2-Butoxy-5-methylaniline | 69676-25-1.

- Doebner-Miller reaction and applic

- BenchChem. Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Organic Synthesis.

- BenchChem.

- Li, J. J. Doebner-von Miller reaction. Semantic Scholar. 2014.

- Al-Majid, A. M.; Al-Otaibi, A. A.; El-Emam, A. A.; et al.

- Kurunina, G. M.; Ivankina, O. M.; Butov, G. M. Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements.

- ChemScene. 69676-25-1 | 2-Butoxy-5-methylaniline.

- Topf, C.; Khedkar, M. V.; Tillack, A.; et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- Topf, C.; Khedkar, M. V.; Tillack, A.; et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- PrepChem.com. Synthesis of A. p-(n-Butoxy)nitrobenzene.

- Siddiqui, H. L.; Iqbal, R.; Ahmad, S.; et al. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. 2012.

Sources

- 1. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 4. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 13. iipseries.org [iipseries.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 19. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]

Methodological & Application

Synthesis Protocol for 4-Butoxy-1-methyl-2-nitrobenzene: A Williamson Etherification Approach

Audience: Researchers, Scientists, and Drug Development Professionals Application: Intermediate synthesis for azacyclyl-substituted arylthienopyrimidinones and MCH receptor antagonists.

Mechanistic Rationale & Causality

The synthesis of 4-butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8) from 4-methyl-3-nitrophenol (CAS: 2042-14-0) and 1-bromobutane is achieved via a classic Williamson ether synthesis. As a bimolecular nucleophilic substitution (SN2) reaction, the efficiency of this protocol relies heavily on the precise modulation of nucleophilicity, solvent environment, and basicity.

-

Base Selection (K₂CO₃): The nitro group at the 3-position (meta to the hydroxyl group) exerts a strong inductive electron-withdrawing effect, lowering the pKa of 4-methyl-3-nitrophenol to approximately 8.5–9.0. Because of this enhanced acidity, mild carbonate bases like potassium carbonate (K₂CO₃) are perfectly suited to quantitatively deprotonate the phenol. This avoids the need for harsh, moisture-sensitive bases like sodium hydride (NaH).

-

Solvent Dynamics (DMF): The reaction is conducted in N,N-dimethylformamide (DMF). As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"). This drastically lowers the activation energy required for the phenoxide to attack the alkyl halide, accelerating the SN2 pathway [1].

-

Orthogonal Workup Logic: Unreacted phenolic starting material is a common impurity in etherifications. By incorporating an aqueous sodium hydroxide (NaOH) wash during the workup, any residual 4-methyl-3-nitrophenol is deprotonated into a water-soluble phenoxide and partitioned into the aqueous layer, while the target ether remains in the organic phase [2].

Figure 1: Experimental workflow for the Williamson ether synthesis and orthogonal purification.

Experimental Design & Materials

The following stoichiometry is optimized for a 10 mmol scale reaction, balancing complete conversion with minimal purification overhead [3].

| Reagent / Solvent | CAS Number | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Methyl-3-nitrophenol | 2042-14-0 | 153.14 | 1.00 | 1.53 g | Limiting Reagent |

| 1-Bromobutane | 109-65-9 | 137.02 | 1.20 | 1.29 mL (1.64 g) | Alkylating Agent |

| Potassium Carbonate | 584-08-7 | 138.21 | 1.50 | 2.07 g | Base |

| DMF (Anhydrous) | 68-12-2 | 73.09 | - | 10.0 mL | Reaction Solvent |

| MTBE | 1634-04-4 | 88.15 | - | 3 × 15 mL | Extraction Solvent |

| Target Product | 946604-92-8 | 209.24 | 1.00 | 2.09 g | Theoretical Yield |

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in analytical checkpoints to ensure the system self-validates at each critical phase.

Phase 1: Phenoxide Generation

-

Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (N₂).

-

Dissolve 4-methyl-3-nitrophenol (1.53 g, 10 mmol) in anhydrous DMF (10 mL) at room temperature.

-

Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15 mmol) in one portion.

-

Stir the suspension at room temperature for 30 minutes.

-

Checkpoint 1 (Visual Validation): The solution will transition from a pale yellow to a deep, vibrant yellow/orange hue. This color shift confirms the successful deprotonation and formation of the highly conjugated phenoxide anion.

-

Phase 2: Alkylation

-

Using a syringe, add 1-bromobutane (1.29 mL, 12 mmol) dropwise over 5 minutes to prevent localized concentration spikes.

-

Transfer the flask to a pre-heated oil bath at 80°C and stir vigorously for 7.0 hours.

-

Checkpoint 2 (Analytical Validation): At the 6.5-hour mark, perform a TLC analysis (Eluent: Hexane/Ethyl Acetate 4:1). The reaction is validated as complete when the starting phenol spot (Rf ~ 0.3, UV active, stains yellow with KMnO₄) is entirely consumed, replaced by a single, less polar product spot (Rf ~ 0.7).

-

Phase 3: Quench and Extraction

-

Remove the flask from the heat source and allow it to cool completely to room temperature.

-

Quench the reaction by slowly adding 20 mL of distilled water. This dissolves the inorganic salts (KBr and excess K₂CO₃).

-

Transfer the mixture to a separatory funnel and extract with Methyl tert-butyl ether (MTBE) (3 × 15 mL). MTBE is utilized here for its superior phase separation properties and lower toxicity profile compared to diethyl ether.

Phase 4: Orthogonal Purification

-

Combine the organic MTBE layers. Wash the combined organics with 1M aqueous NaOH (15 mL).

-

Checkpoint 3 (Purification Validation): If unreacted phenol is present, the aqueous NaOH layer will turn yellow. Repeat the NaOH wash until the aqueous layer remains completely colorless, validating the total removal of the phenolic precursor.

-

-

Wash the organic layer with saturated brine (20 mL) to remove residual water and DMF.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-butoxy-1-methyl-2-nitrobenzene as a viscous oil or low-melting solid.

Troubleshooting & Process Control

If Checkpoint 2 (TLC) indicates incomplete conversion after 7 hours, do not prematurely work up the reaction. Use the following logical decision tree to drive the reaction to completion.

Figure 2: Logical troubleshooting decision tree for stalled alkylation reactions.

Process Note on Finkelstein Catalysis: Adding a catalytic amount of Potassium Iodide (KI) converts the 1-bromobutane in situ into 1-iodobutane. Because iodide is a vastly superior leaving group compared to bromide, this modification drastically lowers the transition state energy of the SN2 reaction, forcing stubborn etherifications to completion.

References

-

Cambridge University Press. Name Reactions in Organic Synthesis: Williamson Ether Synthesis. Mechanistic overview of solvent effects and basicity in etherification. Available at:[Link]

- US Patent Office.US8828991B2: Azacyclyl-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments. Primary protocol source for the synthesis of 4-butoxy-1-methyl-2-nitrobenzene from 4-methyl-3-nitrophenol.

Application Note: Optimized O-Alkylation Protocol for the Synthesis of 4-Butoxy-1-methyl-2-nitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Scope: Mechanistic rationale, quantitative reaction profiling, and a self-validating experimental protocol for the preparation of the pharmaceutical intermediate 4-Butoxy-1-methyl-2-nitrobenzene.

Introduction & Mechanistic Rationale

The synthesis of 4-Butoxy-1-methyl-2-nitrobenzene (CAS 946604-92-8) is a critical step in the preparation of azacyclyl-substituted arylthienopyrimidinones, which function as MCH receptor antagonists 1[1]. This transformation relies on the bimolecular nucleophilic substitution (

To achieve high fidelity and yield, every reagent and condition has been selected based on fundamental chemical causality:

-

Substrate Activation: The starting material, 2[2], features a hydroxyl group whose acidity is enhanced by the inductive electron-withdrawing effect of the meta-nitro group (pKa ~8.5). This allows the use of a mild base like sodium carbonate (

) to quantitatively generate the nucleophilic phenoxide without triggering unwanted elimination side-reactions. -

Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF heavily solvates the sodium cations but leaves the phenoxide anion unsolvated (the "naked anion" effect), drastically lowering the activation energy required for the

attack on the primary alkyl halide. -

Self-Validating Purification: The protocol is engineered to self-correct for incomplete conversion. By utilizing methyl tert-butyl ether (MTBE) for extraction combined with a 1M NaOH aqueous wash, any unreacted phenol is deprotonated into a highly polar sodium phenoxide salt. This forces the impurity into the aqueous waste stream, ensuring the organic phase exclusively retains the target ether product 1[1].

Process Visualization

Figure 1: Experimental workflow for the synthesis and purification of the target compound.

Quantitative Reaction Profiling

The following tables summarize the stoichiometric requirements and workup parameters necessary for a 1.00 g scale reaction.

Table 1: Reaction Components and Stoichiometry

| Component | Role | MW ( g/mol ) | Equivalents | Amount |

| 4-Methyl-3-nitrophenol | Limiting Reagent | 153.14 | 1.00 | 1.00 g (6.53 mmol) |

| 1-Bromobutane | Alkylating Agent | 137.02 | 1.20 | 1.08 g (0.84 mL) |

| Sodium Carbonate | Base | 105.99 | 1.50 | 1.04 g |

| DMF | Solvent | 73.09 | - | 10.0 mL |

Table 2: Workup and Purification Parameters

| Step | Reagent | Purpose |

| Quench | Deionized Water (30 mL) | Precipitate product and dilute DMF |

| Extraction | MTBE (3 × 15 mL) | Extract hydrophobic product from aqueous phase |

| Wash 1 | 1M NaOH (aq) (10 mL) | Deprotonate and remove unreacted starting phenol |

| Wash 2 | Saturated NaCl (15 mL) | Remove residual water and trace DMF |

| Drying | Anhydrous | Eliminate microscopic water droplets |

Self-Validating Execution Protocol

Phase 1: Reagent Assembly & Activation

-

Preparation: To a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.00 g (6.53 mmol) of 4-methyl-3-nitrophenol.

-

Base Addition: Add 1.04 g (9.80 mmol, 1.5 eq) of anhydrous sodium carbonate (

). -

Activation: Suspend the solid mixture in 10.0 mL of N,N-Dimethylformamide (DMF). Stir the suspension at ambient temperature (20–25 °C) for 15 minutes. Causality Note: This pre-incubation allows the base to deprotonate the phenol, generating the active phenoxide nucleophile before the electrophile is introduced.

-

Electrophile Addition: Dropwise, add 0.84 mL (1.08 g, 7.84 mmol, 1.2 eq) of 1-bromobutane via syringe.

Phase 2: Alkylation & In-Process Control (IPC)

-

Heating: Attach a reflux condenser to the flask and transfer it to a temperature-controlled oil bath pre-heated to 60 °C.

-

Incubation: Maintain vigorous stirring for exactly 7.0 hours 1[1].

-

IPC Validation: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via TLC (Hexanes:Ethyl Acetate 4:1) or HPLC. The reaction is deemed complete when the lower-Rf phenol spot is consumed.

Phase 3: Quench & Liquid-Liquid Extraction

-

Quench: Remove the flask from the heat source and allow it to cool to room temperature. Pour the crude mixture into a separatory funnel containing 30 mL of deionized water.

-

Extraction: Add 15 mL of Methyl tert-butyl ether (MTBE). Stopper and invert the funnel, venting frequently. Allow the phases to separate and collect the upper organic layer. Repeat the extraction with two additional 15 mL portions of MTBE. Combine all organic layers.

Figure 2: Liquid-liquid extraction workflow highlighting the alkaline wash.

Phase 4: Orthogonal Purification & Isolation

-

Alkaline Wash: Wash the combined MTBE extracts with 10 mL of 1M aqueous NaOH. Causality Note: This is the core of the self-validating system. Any unreacted phenol is ionized and partitioned into the aqueous layer, guaranteeing the purity of the neutral product in the organic phase.

-

Final Wash: Wash the organic layer with 15 mL of saturated aqueous NaCl (brine) to strip out microscopic water droplets and residual DMF.

-

Drying & Concentration: Dry the organic phase over anhydrous

. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield 4-Butoxy-1-methyl-2-nitrobenzene as a distinct, purified residue.

References

- Title: 4-butoxy-1-methyl-2-nitrobenzene - CAS号946604-92-8 - 摩熵化学 (Reference to Patent US8828991B2)

- Title: 4-Methyl-3-nitrophenol - Chemical Properties and Applications Source: Chem-Impex URL

Sources

scalable synthesis routes for 4-Butoxy-1-methyl-2-nitrobenzene

Application Note: Scalable Synthesis Routes for 4-Butoxy-1-methyl-2-nitrobenzene

Executive Summary & Chemical Context

4-Butoxy-1-methyl-2-nitrobenzene (CAS: 946604-92-8) is a critical synthetic intermediate utilized in the development of advanced pharmaceutical agents, most notably in the synthesis of melanin-concentrating hormone (MCH) receptor antagonists such as azacyclyl-substituted arylthienopyrimidinones ([1]). The compound is frequently subjected to downstream oxidation to yield 4-butoxy-2-nitrobenzoic acid, a versatile building block in medicinal chemistry.

This application note details two highly scalable, field-proven methodologies for synthesizing 4-butoxy-1-methyl-2-nitrobenzene via the Williamson ether synthesis. By dissecting the mechanistic causality behind reagent selection and providing self-validating protocols, this guide equips process chemists with the parameters necessary to scale this reaction from bench to pilot plant.

Mechanistic Causality: The Williamson Ether SN2 Pathway

The formation of 4-butoxy-1-methyl-2-nitrobenzene is driven by a classical SN2 nucleophilic substitution. Understanding the electronic environment of the precursor, 4-methyl-3-nitrophenol, is essential for optimizing the reaction conditions:

-

Phenoxide Generation (Thermodynamics): The phenolic proton of 4-methyl-3-nitrophenol possesses an estimated pKa of ~8.5. This enhanced acidity (compared to standard phenol, pKa ~10) is governed by the inductive electron-withdrawing effect (-I) of the meta-nitro group, which stabilizes the resulting phenoxide anion. This is slightly counterbalanced by the electron-donating (+I) para-methyl group. Because the pKa is relatively low, moderate bases such as Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH) are entirely sufficient to drive complete deprotonation, avoiding the need for hazardous hydride bases.

-

Nucleophilic Attack (Kinetics): Once formed, the bulky phenoxide anion attacks the primary alkyl halide, 1-bromobutane. The primary nature of 1-bromobutane is critical; it minimizes steric hindrance at the electrophilic carbon, overwhelmingly favoring the desired SN2 pathway over competing E2 elimination. This ensures high atom economy and suppresses the formation of butene byproducts.

Process Engineering: Route Selection

To accommodate different scale-up requirements and facility capabilities, two distinct synthetic routes are evaluated:

-

Route A: Polar Aprotic System (DMF / K2CO3) This route utilizes N,N-Dimethylformamide (DMF) to effectively solvate the potassium cation, leaving a highly "naked" and reactive phenoxide anion. While it offers rapid kinetics and high yields, the high boiling point of DMF makes solvent recovery energy-intensive, and aqueous quenching generates a high E-factor (environmental waste).

-

Route B: Biphasic Phase-Transfer Catalysis (MTBE / H2O / NaOH / TBAB) Designed for green chemistry and massive scale, this route employs a biphasic system. Aqueous NaOH deprotonates the phenol at the solvent interface. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst (PTC), shuttling the hydrophilic phenoxide into the organic Methyl tert-butyl ether (MTBE) layer to react with 1-bromobutane. This route allows for effortless solvent recovery and eliminates toxic polar aprotic solvents.

Comparative Process Metrics

| Parameter | Route A: Polar Aprotic (DMF) | Route B: Biphasic PTC (MTBE/H₂O) |

| Molar Yield | 90 - 95% | 85 - 90% |

| Reaction Time | 6 - 8 hours | 10 - 12 hours |

| Operating Temperature | 70 °C | 55 - 60 °C (Reflux) |

| Scalability | Moderate (DMF removal is energy-intensive) | High (Easy phase separation & recovery) |

| E-Factor (Waste) | High (Extensive aqueous washes required) | Low (Catalytic PTC, recoverable solvent) |

| Cost Profile | Medium | Low |

Synthesis Workflow Visualization

Fig 1: Scalable synthesis workflows for 4-Butoxy-1-methyl-2-nitrobenzene and downstream application.

Validated Experimental Protocols

Protocol A: Polar Aprotic Synthesis (Homogeneous Base Suspension)

This protocol is optimized for rapid bench-scale synthesis (100 g scale) where reaction speed is prioritized over solvent recovery.

-

Reactor Charging: To a clean, dry 2 L jacketed reactor equipped with a mechanical stirrer, charge 4-methyl-3-nitrophenol (1.0 eq, 100.0 g, 0.653 mol) and anhydrous DMF (500 mL, 5 vol).

-

Deprotonation: Add anhydrous K2CO3 (1.5 eq, 135.4 g, 0.980 mol) in one portion. Stir at 25 °C for 30 minutes.

-

Self-Validation Cue: The suspension will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.

-

-

Alkylation: Add 1-bromobutane (1.2 eq, 107.4 g, 0.784 mol) dropwise over 30 minutes via an addition funnel to control any mild exotherm.

-

Heating: Ramp the reactor temperature to 70 °C and maintain vigorous stirring for 6 to 8 hours.

-

In-Process Control (IPC): Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexane:EtOAc 4:1) or HPLC. The reaction is complete when the highly polar phenol baseline spot is consumed, replaced by the non-polar product spot (high Rf).

-

Workup: Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K2CO3). Wash the filter cake with EtOAc (200 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Quench into ice-water (2.5 L) and extract with EtOAc (3 x 500 mL).

-

Purification: Wash the combined organic layers with 1M NaOH (200 mL) to scavenge any unreacted phenol, followed by brine (500 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil (Yield: ~125 g, 91%).

Protocol B: Biphasic Phase-Transfer Catalysis (Green Scale-Up)

This protocol is optimized for pilot-plant scale-up, minimizing toxic solvents and streamlining workup.

-

Organic Phase Preparation: To a 3 L reactor with a high-shear mechanical stirrer, charge 4-methyl-3-nitrophenol (1.0 eq, 100.0 g, 0.653 mol), MTBE (600 mL, 6 vol), and 1-bromobutane (1.5 eq, 134.3 g, 0.980 mol).

-

Aqueous Phase & Catalyst Addition: Prepare an aqueous solution of NaOH (1.5 eq, 39.2 g dissolved in 300 mL deionized water) and add it to the reactor. Immediately add the phase-transfer catalyst, Tetrabutylammonium bromide (TBAB) (0.05 eq, 10.5 g, 0.032 mol).

-

Biphasic Reflux: Heat the biphasic mixture to a vigorous reflux (approx. 55-60 °C).

-

Causality Note: High-speed mechanical stirring is absolutely critical here. The reaction rate is directly proportional to the interfacial surface area between the aqueous and organic layers where the TBAB shuttles the phenoxide.

-

-

Reaction Monitoring: Stir at reflux for 10 to 12 hours. Perform IPC via HPLC from the organic layer to confirm >98% conversion.

-

Phase Separation (Workup): Cool the reactor to 25 °C. Halt stirring and allow the phases to separate for 15 minutes. Drain and discard the lower aqueous layer.

-

Organic Washing: Wash the retained MTBE layer with 1M NaOH (200 mL) to remove trace unreacted phenol, followed by deionized water (300 mL) and brine (300 mL) to thoroughly remove the TBAB catalyst.

-

Isolation: Dry the MTBE layer over MgSO4, filter, and concentrate under reduced pressure. The MTBE can be condensed and recycled for subsequent batches (Yield: ~118 g, 86%).

Downstream Application Note

The synthesized 4-butoxy-1-methyl-2-nitrobenzene is highly stable and can be stored at room temperature. For advanced pharmaceutical synthesis, it is commonly subjected to benzylic oxidation. Treatment with Potassium Permanganate (KMnO4) in a Pyridine/Water mixture at reflux for 6 hours selectively oxidizes the aryl-methyl group to a carboxylic acid, yielding 4-butoxy-2-nitrobenzoic acid , a critical precursor documented in the synthesis of MCH receptor antagonists ([2]).

References

- Sanofi-Aventis. (2014).Azacyclyl-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments (US Patent No. 8,828,991 B2). U.S. Patent and Trademark Office.

- Sanofi-Aventis. (2007).Novel azacycly-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments (WIPO Patent No. WO2007093363A1). World Intellectual Property Organization.

Sources

- 1. US8828991B2 - Azacyclyl-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments - Google Patents [patents.google.com]

- 2. WO2007093363A1 - Novel azacycly-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments - Google Patents [patents.google.com]

Application Note: A Comprehensive Guide to the Synthesis of 4-Butoxy-1-methyl-2-nitrobenzene

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Butoxy-1-methyl-2-nitrobenzene, a valuable chemical intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] The described methodology is centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely applicable transformation in organic synthesis.[3] We will detail the preparation of the butoxide nucleophile in situ followed by its reaction with 4-chloro-1-methyl-2-nitrobenzene. This guide offers in-depth explanations for procedural choices, comprehensive safety protocols, and a step-by-step workflow designed for reproducibility and high yield.

Introduction and Scientific Principle

The preparation of aryl ethers is a cornerstone of organic synthesis. While the classical Williamson ether synthesis is highly effective for aliphatic substrates, its application to aryl halides is generally limited unless the aromatic ring is activated by electron-withdrawing groups.[4][5] The target molecule, 4-Butoxy-1-methyl-2-nitrobenzene, is ideally suited for synthesis via a Nucleophilic Aromatic Substitution (SNAr) pathway.

The SNAr mechanism is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (–NO₂), positioned ortho or para to a leaving group (in this case, a chloro group).[2] This activation serves two primary functions:

-

Electrophilic Activation: The nitro group withdraws electron density from the benzene ring, making the carbon atom attached to the chlorine more electrophilic and susceptible to attack by a nucleophile.

-

Intermediate Stabilization: The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization and lowering the activation energy of the reaction.

In this protocol, 1-butanol is deprotonated by a strong base, potassium hydroxide, to form the potassium butoxide nucleophile. This alkoxide then attacks the activated aromatic ring of 4-chloro-1-methyl-2-nitrobenzene, displacing the chloride ion to form the desired ether product.

Materials and Equipment

Reagents and Chemicals

Proper reagent quality is critical for the success of the synthesis. The following table summarizes the required chemicals.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chloro-1-methyl-2-nitrobenzene | 89-59-8 | C₇H₆ClNO₂ | 171.58 | Starting Material |

| 1-Butanol | 71-36-3 | C₄H₁₀O | 74.12 | Butoxy Source |

| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | Base |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Recrystallization Solvent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Work-up & Recrystallization |

| Brine (Saturated NaCl Solution) | N/A | NaCl(aq) | N/A | Work-up |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Vacuum oven

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[6]

Detailed Experimental Protocol

The synthesis is presented as a logical workflow, from the generation of the nucleophile to the purification of the final product.

Caption: Experimental workflow for the synthesis of 4-Butoxy-1-methyl-2-nitrobenzene.

Part A: Preparation of the Nucleophile

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-butanol (75 mL).

-

Carefully add potassium hydroxide pellets (8.4 g, ~1.5 equivalents) to the 1-butanol. Causality Note: Using an excess of 1-butanol ensures it acts as both the reagent and the solvent. KOH is a strong, cost-effective base for generating the alkoxide.

-

Heat the mixture gently with stirring to approximately 80-90 °C for 30-45 minutes to facilitate the dissolution of KOH and the formation of potassium butoxide.

Part B: Synthesis via Nucleophilic Aromatic Substitution

-

To the warm potassium butoxide solution from Part A, add 4-chloro-1-methyl-2-nitrobenzene (17.2 g, 1.0 equivalent) in portions. An exothermic reaction may be observed.

-

Once the addition is complete, heat the reaction mixture to a steady reflux (approximately 110-117 °C) for 4-6 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The reaction is complete when the starting material spot is no longer visible.

Part C: Product Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-